molecular formula C9H8Br2O4 B1201371 (+-)-Aeroplysinin 2 CAS No. 37676-85-0

(+-)-Aeroplysinin 2

Cat. No. B1201371
CAS RN: 37676-85-0
M. Wt: 339.96 g/mol
InChI Key: ZIWGLWRAFFMGTG-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(3H)-Benzofuranone, 5,7-dibromo-3a,7a-dihydro-3a-hydroxy-6-methoxy-, cis- is a natural product found in Aplysina archeri, Aplysina insularis, and other organisms with data available.

Scientific Research Applications

Anti-angiogenic and Anti-tumoral Activity

(+)-Aeroplysinin-1 has been shown to exhibit potent anti-angiogenic effects, inhibiting the growth and migration of endothelial cells, thereby impacting the formation of new blood vessels critical for tumor growth and metastasis. It induces endothelial cell apoptosis, reduces capillary tube formation, and decreases the concentration of matrix metalloproteinase-2, which is crucial for angiogenesis (Rodríguez-Nieto et al., 2002). Additionally, aeroplysinin-1 has demonstrated cytotoxic activity against colon cancer cells by promoting β-catenin degradation, a pathway often dysregulated in cancer (Park et al., 2016).

Modulation of the Redox Balance

Research indicates that (+)-aeroplysinin-1 can modulate the redox balance within endothelial cells. It targets proteins involved in redox processes and affects the activity of anti- and pro-oxidant enzymes, as well as transcription factors involved in redox homeostasis, suggesting a role in cellular protection against oxidative stress (García-Vilas et al., 2018).

Anti-inflammatory Effects

Aeroplysinin-1 has been found to inhibit the expression of key pro-inflammatory molecules in human endothelial and monocyte cells, demonstrating potential anti-inflammatory properties. This includes the down-regulation of thrombospondin 1 (TSP-1) and monocyte chemoattractant protein-1 (MCP-1), suggesting that aeroplysinin-1 could serve as a novel anti-inflammatory compound with pharmacological interest (Martínez-Poveda et al., 2013).

Antimicrobial and Antiviral Properties

Aeroplysinin-1 shows significant antimicrobial activity against various pathogens, including resistant strains of bacteria and fungi, indicating its potential as a natural source for developing new antimicrobials. It has demonstrated activity against clinical antibiotic-resistant strains of gram-positive bacteria and fungi of the genus Candida (Ehrlich et al., 2020). Furthermore, aeroplysinin-1 has been studied for its antiviral activity, notably inhibiting HIV-1 replication in vitro, showcasing its potential for antiviral therapy applications (Gómez-Archila et al., 2014).

properties

CAS RN

37676-85-0

Product Name

(+-)-Aeroplysinin 2

Molecular Formula

C9H8Br2O4

Molecular Weight

339.96 g/mol

IUPAC Name

(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one

InChI

InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1

InChI Key

ZIWGLWRAFFMGTG-DTWKUNHWSA-N

Isomeric SMILES

COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br

SMILES

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br

Canonical SMILES

COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br

synonyms

aeroplysinin-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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